molecular formula C16H18N2O3 B3072234 N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide CAS No. 1016696-96-0

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide

Cat. No.: B3072234
CAS No.: 1016696-96-0
M. Wt: 286.33 g/mol
InChI Key: KCUAVUGCFWFXCK-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide: is an organic compound with potential applications in various scientific fields. This compound features a complex structure with both amine and ether functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide typically begins with 5-amino-2-methoxybenzoic acid and 4-methylphenol.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ether functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of assays to detect specific biological activities.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
  • Studied for its potential therapeutic effects in treating certain diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Investigated for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

  • N-(4-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide
  • N-(5-Amino-2-ethoxyphenyl)-2-(4-methylphenoxy)-acetamide
  • N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide

Comparison:

  • N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide is unique due to its specific substitution pattern, which affects its reactivity and interactions with molecular targets.
  • The presence of the methoxy group at the 2-position and the methyl group at the 4-position provides distinct steric and electronic properties compared to similar compounds.
  • These differences can influence the compound’s solubility, stability, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-3-6-13(7-4-11)21-10-16(19)18-14-9-12(17)5-8-15(14)20-2/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUAVUGCFWFXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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